molecular formula C21H34N4O4S B10992365 1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone

Cat. No.: B10992365
M. Wt: 438.6 g/mol
InChI Key: HOSOBCMJYDYVSR-UHFFFAOYSA-N
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Description

1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is a complex organic compound with a unique structure that includes azepane, piperazine, pyrrole, and tetrahydropyran moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves multiple steps, including the formation of intermediate compounds. The key steps typically include:

    Formation of the azepane sulfonyl chloride: This involves the reaction of azepane with chlorosulfonic acid under controlled conditions.

    Synthesis of the piperazine derivative: Piperazine is reacted with the azepane sulfonyl chloride to form the piperazine derivative.

    Formation of the pyrrole-tetrahydropyran intermediate: This step involves the reaction of pyrrole with tetrahydropyran under acidic conditions.

    Coupling reaction: The final step involves coupling the piperazine derivative with the pyrrole-tetrahydropyran intermediate under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines.

Scientific Research Applications

1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: The compound is being investigated for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-AZEPANYLSULFONYL)PIPERAZINO]-2-[4-(1H-PYRROL-1-YL)TETRAHYDRO-2H-PYRAN-4-YL]-1-ETHANONE is unique due to its combination of azepane, piperazine, pyrrole, and tetrahydropyran moieties. This structural complexity provides it with distinct chemical and biological properties that are not found in simpler compounds.

Properties

Molecular Formula

C21H34N4O4S

Molecular Weight

438.6 g/mol

IUPAC Name

1-[4-(azepan-1-ylsulfonyl)piperazin-1-yl]-2-(4-pyrrol-1-yloxan-4-yl)ethanone

InChI

InChI=1S/C21H34N4O4S/c26-20(19-21(7-17-29-18-8-21)23-9-5-6-10-23)22-13-15-25(16-14-22)30(27,28)24-11-3-1-2-4-12-24/h5-6,9-10H,1-4,7-8,11-19H2

InChI Key

HOSOBCMJYDYVSR-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)N2CCN(CC2)C(=O)CC3(CCOCC3)N4C=CC=C4

Origin of Product

United States

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